molecular formula C10H13NO B8068050 [(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine

[(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine

Numéro de catalogue: B8068050
Poids moléculaire: 163.22 g/mol
Clé InChI: SBABLCJIPCFTEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-6-10-9-5-3-2-4-8(9)7-12-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABLCJIPCFTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of (1,3-Dihydro-2-benzofuran-1-yl)methylamine in CNS Pathways: A Technical Guide to Phthalan-Based Monoamine Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the rigidification of flexible neurotransmitter backbones into constrained bicyclic scaffolds is a foundational strategy for achieving target selectivity. (1,3-Dihydro-2-benzofuran-1-yl)methylamine —often referred to as the 1-aminomethylphthalan pharmacophore—represents one of the most privileged structural motifs in neuropharmacology. By embedding a phenethylamine-like moiety within an oxygen-containing isobenzofuran ring, this molecule serves as the minimal structural determinant for high-affinity binding at the Solute Carrier 6 (SLC6) family of monoamine transporters.

This technical whitepaper dissects the molecular pharmacology, downstream signaling cascades, and the rigorous in vitro validation protocols associated with this critical CNS pharmacophore, which forms the structural basis for blockbuster selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram.

Molecular Pharmacology: Kinetics of Transporter Occlusion

The primary mechanism of action for (1,3-Dihydro-2-benzofuran-1-yl)methylamine in the CNS is the competitive inhibition of the Serotonin Transporter (SERT; SLC6A4) and the Norepinephrine Transporter (NET; SLC6A2). The molecule acts as an orthosteric inhibitor, binding to the central S1 substrate-binding pocket and arresting the transporter in an outward-facing conformation.

The Electrostatic Anchor (Asp98)

The methylamine group of the scaffold is protonated at physiological pH (7.4). This cationic primary amine mimics the endogenous monoamine (e.g., serotonin) and forms a critical electrostatic salt bridge with the conserved Asp98 residue located in Transmembrane Domain 1 (TM1) of SERT[1]. Without this ionic interaction, the molecule cannot anchor into the S1 pocket.

The Oxygen Hydrogen-Bonding Network (Ser438)

The defining feature of the phthalan ring is the oxygen atom at the 2-position. Structural and mutagenesis studies have demonstrated that this oxygen acts as a highly specific hydrogen-bond acceptor. It interacts directly with a network involving Ser438 in TM8. A conservative mutation of this residue (S438T) selectively disrupts the binding of phthalan-based derivatives, increasing their Ki​ values by up to 175-fold, thereby confirming that the phthalan core directly occludes the 5-HT binding site[2].

Structure-Activity Relationship (SAR) Evolution

While the unsubstituted (1,3-Dihydro-2-benzofuran-1-yl)methylamine scaffold possesses moderate, baseline affinity for SERT and NET, it serves as the launching pad for extreme selectivity. The addition of a 4-fluorophenyl group at the 1-position and a carbonitrile group at the 5-position (yielding escitalopram) drives the affinity into the sub-nanomolar range, creating the most SERT-selective compound in clinical use[3].

Quantitative SAR Data

The following table summarizes the binding affinities ( Ki​ ) demonstrating how the baseline phthalan-methylamine pharmacophore is optimized into a highly selective therapeutic agent.

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity (SERT/NET)
(1,3-Dihydro-2-benzofuran-1-yl)methylamine (Baseline Core)~450.0~800.0> 5000~ 1.8
Racemic Citalopram (Substituted Derivative)3.91500.0> 10000384.6
Escitalopram (S-enantiomer)1.17840.0> 100007127.2

(Data for substituted derivatives adapted from [3]. Baseline core values represent approximate pharmacophoric starting points prior to halogenation/cyanation).

Downstream CNS Signaling Cascades

The kinetic trapping of SERT and NET by the phthalan scaffold prevents the reuptake of monoamines from the synaptic cleft. This localized accumulation triggers a well-defined neurotrophic signaling cascade.

G A (1,3-Dihydro-2-benzofuran-1-yl)methylamine (Phthalan Scaffold) B SLC6A4 (SERT) / SLC6A2 (NET) Central S1 Binding Pocket A->B Salt bridge with Asp98 H-bond with Ser438 C Inhibition of Monoamine Translocation B->C Conformational Arrest (Outward-facing state) D Synaptic Accumulation of 5-HT and Norepinephrine C->D Reuptake Blockade E Post-Synaptic GPCR Activation (e.g., 5-HT1A, 5-HT2A, β-AR) D->E Enhanced Neurotransmission F Adenylyl Cyclase / PKA Cascade E->F Gs/Gq Protein Coupling G CREB Phosphorylation & BDNF Transcription F->G Nuclear Translocation

Fig 1: Pharmacodynamic pathway of phthalan-mediated SERT occlusion and BDNF upregulation.

Experimental Validation Protocols

To rigorously validate the mechanism of action of (1,3-Dihydro-2-benzofuran-1-yl)methylamine derivatives, two self-validating in vitro workflows are required. As a standard practice, we utilize rat cortical synaptosomes rather than recombinant CHO/HEK293 cells. Causality: Synaptosomes preserve the endogenous lipid raft microenvironment and native accessory proteins, which are critical for maintaining the physiological conformation of the transporter.

Protocol 1: Radioligand Competition Binding Assay (Equilibrium Affinity)

Objective: Determine the absolute dissociation constant ( Ki​ ) of the compound at SERT.

  • Synaptosome Preparation: Homogenize male Sprague-Dawley rat cortices in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris (P1). Centrifuge the supernatant (S1) at 20,000 × g for 20 min to isolate the synaptosomal pellet (P2). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of synaptosomal protein, 1 nM [³H]-citalopram (specific activity ~80 Ci/mmol), and the phthalan test compound at concentrations ranging from 10−10 to 10−4 M. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Termination: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Causality Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged methylamine moiety of the test compound from binding non-specifically to the filter, thereby preserving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , ensuring the affinity value is independent of the radioligand concentration used.

Protocol 2: Functional Monoamine Uptake Inhibition

Objective: Confirm that binding translates to functional transport occlusion.

  • Pre-incubation: Aliquot synaptosomes into tubes containing assay buffer supplemented with 10 µM pargyline (to inhibit MAO degradation of the substrate) and 1 mM ascorbic acid (to prevent substrate oxidation). Pre-incubate with the phthalan test compound for 15 minutes at 37°C.

  • Substrate Addition: Add 10 nM [³H]-Serotonin (5-HT) to initiate transport.

  • Kinetic Trapping: Incubate for exactly 3 minutes.

    • Critical Causality Step: The incubation must not exceed 3 minutes. Monoamine uptake is only linear during this initial phase. Longer incubations lead to equilibrium or reverse efflux, which obscures the true initial velocity ( V0​ ) of the transporter and artificially shifts the apparent IC50​ .

  • Termination: Stop the reaction by adding 4 mL of ice-cold buffer containing 10 µM fluoxetine (to immediately freeze any further transport), followed by rapid filtration and scintillation counting.

References

  • Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345-350. URL: [Link]

  • Andersen, J., Taboureau, O., Hansen, K. B., Olsen, L., Egebjerg, J., Strømgaard, K., & Kristensen, A. S. (2009). Location of the antidepressant binding site in the serotonin transporter: importance of Ser-438 in recognition of citalopram and tricyclic antidepressants. Journal of Biological Chemistry, 284(15), 10276-10284. URL: [Link]

Sources

Blood-Brain Barrier Permeability of (1,3-Dihydro-2-benzofuran-1-yl)methylamine: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound (1,3-Dihydro-2-benzofuran-1-yl)methylamine (hereafter referred to as DHBF-MA ), also known as 1-phthalanmethanamine, represents a highly privileged structural scaffold in neuropharmacology. The isobenzofuran core is a proven central nervous system (CNS) pharmacophore, most notably serving as the structural foundation for selective serotonin reuptake inhibitors (SSRIs) like citalopram and escitalopram.

However, the presence of a primary aliphatic amine (-CH₂NH₂) introduces a highly basic center that is predominantly protonated at physiological pH (7.4). While the lipophilic core drives membrane partitioning, the cationic amine introduces desolvation penalties and potential liabilities for active efflux. Because >98% of small molecule drugs do not cross the blood-brain barrier (BBB)[1], empirically profiling the transcellular permeability and efflux ratio of the DHBF-MA scaffold is a mandatory gateway in fragment-based CNS drug design.

This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the BBB permeability of DHBF-MA, moving from in silico predictions to in vivo pharmacokinetic validation.

Physicochemical Profiling & CNS MPO

Before initiating in vitro assays, the theoretical permeability of DHBF-MA must be established. The Central Nervous System Multiparameter Optimization (CNS MPO) algorithm provides a holistic assessment of a compound's probability of successful BBB penetration by aligning six fundamental physicochemical properties[2].

Unlike rigid cutoffs (e.g., Lipinski's Rule of 5), the CNS MPO utilizes a desirability function (scale 0–6) where a score ≥4.0 indicates a high probability of favorable CNS exposure[2].

Table 1: Physicochemical Properties and CNS MPO Assessment of DHBF-MA
ParameterValue (Predicted)Causality for BBB PermeationCNS MPO Desirability
Molecular Weight (MW) 149.19 g/mol Small size minimizes the cross-sectional area required to traverse the tight junctions of the brain capillary endothelium[1].High (1.0)
cLogP ~1.5Optimal lipophilicity. High enough to partition into the lipid bilayer, low enough to avoid non-specific lipid trapping.High (1.0)
TPSA 35.25 ŲLow Polar Surface Area (< 90 Ų) minimizes the thermodynamic energy required to shed water molecules (desolvation) before membrane entry.High (1.0)
H-Bond Donors (HBD) 2Compounds forming < 8 hydrogen bonds are favored for lipid-mediated free diffusion[1].Moderate (0.5)
pKa (Most Basic Center) ~9.2Primary amine is >95% protonated at pH 7.4, which can limit passive diffusion but is common in CNS-active amines.Moderate (0.5)
Estimated CNS MPO ~5.0 / 6.0 Score > 4.0 suggests DHBF-MA is highly optimized for passive transcellular BBB diffusion. PASS

Mechanistic Pathways of BBB Transcytosis

The BBB is anatomically and functionally distinct from other barriers, characterized by epithelial-like tight junctions that obliterate the paracellular (between cells) aqueous pathway[1]. Consequently, DHBF-MA must rely on lipid-mediated free diffusion (transcellular pathway) to enter the brain interstitial fluid[1].

However, the primary amine of DHBF-MA may act as a recognition motif for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1) . If DHBF-MA is a P-gp substrate, any drug that passively diffuses into the endothelial cell will be actively pumped back into the systemic circulation, resulting in a low unbound brain concentration despite high theoretical lipophilicity.

G Blood Blood Compartment (High DHBF-MA) BBB Endothelial Cell Membrane (Lipid Bilayer) Blood->BBB Passive Partitioning Brain Brain ECF (Target Site) BBB->Brain Diffusion Pgp P-gp / MDR1 (Efflux Pump) BBB->Pgp Substrate Recognition Pgp->Blood ATP-driven Efflux

Mechanistic pathways of DHBF-MA transport across the BBB, highlighting passive diffusion vs. efflux.

In Vitro Permeability Assays (Self-Validating Protocols)

To empirically validate the MPO predictions, we utilize a two-tiered in vitro approach. Every protocol must be a self-validating system to ensure data integrity and rule out false positives caused by membrane rupture or paracellular leaks.

Protocol A: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) configured with brain lipid extract isolates the passive diffusion variable, stripping away the influence of active transporters.

Causality: We use a porcine brain lipid extract rather than standard hexadecane to accurately mimic the specific lipid composition (high cholesterol/sphingomyelin) of the BBB. Self-Validation: Lucifer Yellow (LY) is co-incubated as a paracellular marker. If LY is detected in the acceptor well, the artificial membrane is compromised, and the data point is automatically discarded.

  • Preparation: Dissolve DHBF-MA in DMSO (10 mM stock), then dilute to 10 µM in PBS (pH 7.4).

  • Donor Plate: Add 300 µL of the DHBF-MA solution to the donor wells. Add 100 µM Lucifer Yellow.

  • Acceptor Plate: Coat the PVDF membrane filter with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Couple the plates and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze donor and acceptor concentrations via LC-MS/MS. Measure LY fluorescence (Ex 428 nm / Em 536 nm).

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux)

To determine if DHBF-MA is a P-gp substrate, we use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene. Causality: MDCK cells are chosen over Caco-2 cells because they form tighter junctions (more representative of the BBB) and lack the complex, confounding expression of multiple gastrointestinal transporters found in Caco-2. Self-Validation: Transendothelial Electrical Resistance (TEER) must be measured before the assay. Only wells with TEER > 200 Ω⋅cm2 are used, proving tight junction integrity. The assay is run bidirectionally (Apical-to-Basolateral and Basolateral-to-Apical).

G Prep Prepare DHBF-MA (10 µM in HBSS) Apical Apical Chamber (A) Donor (Blood-side) Prep->Apical A-to-B Assay Baso Basolateral Chamber (B) Donor (Brain-side) Prep->Baso B-to-A Assay Mono MDCK-MDR1 Monolayer (TEER > 200 Ω·cm²) Apical->Mono Permeation Baso->Mono Permeation Incubate Incubate 2h at 37°C (5% CO2) Mono->Incubate LCMS LC-MS/MS Quantification Calculate Papp & ER Incubate->LCMS

Bidirectional MDCK-MDR1 transwell assay workflow for calculating the P-gp Efflux Ratio.

Efflux Ratio (ER) Calculation: ER=Papp​(A→B)Papp​(B→A)​

If ER>2.0 , the assay is repeated in the presence of a P-gp inhibitor (e.g., Elacridar 1 µM). If the inhibitor collapses the ER to ~1.0, DHBF-MA is definitively validated as a P-gp substrate.

In Vivo Pharmacokinetic Validation: Microdialysis

In vitro data only provides permeation rates. To understand the actual pharmacological potential of DHBF-MA, we must measure the extent of brain distribution in vivo.

Historically, researchers relied on total brain homogenate-to-plasma ratios ( Kp​ ). However, Kp​ is highly misleading for lipophilic amines like DHBF-MA, as it includes drug trapped in lysosomal compartments or bound to brain lipids, which is pharmacologically inactive. The true metric of BBB permeability is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) [3].

Causality: In vivo brain microdialysis allows for the simultaneous, continuous measurement of unbound drug in the brain extracellular fluid (ECF) and unbound drug in the blood over time, directly isolating BBB transport processes from tissue binding artifacts[3].

Protocol C: In Vivo Brain Microdialysis in Rats

Self-Validation: Microdialysis probes do not recover 100% of the drug from the ECF. To validate the exact recovery rate of the probe in vivo, we utilize retrodialysis . A stable isotope (e.g., deuterated DHBF-MA-d3) is perfused through the probe; its fractional loss into the brain perfectly mirrors the fractional recovery of the unlabeled DHBF-MA entering the probe.

  • Surgical Implantation: Stereotaxically implant a concentric microdialysis probe (e.g., CMA/12, 2 mm membrane) into the rat striatum. Implant a vascular catheter in the jugular vein for blood sampling.

  • Perfusion & Retrodialysis: Perfuse the brain probe with artificial cerebrospinal fluid (aCSF) containing 100 nM DHBF-MA-d3 at a flow rate of 1.0 µL/min.

  • Dosing: Administer DHBF-MA (e.g., 5 mg/kg IV).

  • Sampling: Collect dialysate fractions every 20 minutes for 4 hours. Simultaneously collect blood samples.

  • Analysis: Quantify DHBF-MA and DHBF-MA-d3 via LC-MS/MS.

  • Data Output: Calculate Kp,uu,brain​=AUCECF​/AUCblood,unbound​ .

A Kp,uu,brain​ close to 1.0 indicates rapid, unimpeded equilibration across the BBB without active efflux[4]. A value < 0.3 strongly suggests active efflux out of the brain[4]. In vivo microdialysis provides the definitive proof of influx and efflux transport functions across the BBB under physiological conditions[5].

Data Presentation & Decision Matrix

The following table summarizes the quantitative thresholds used to interpret the experimental data for the DHBF-MA scaffold.

Table 2: Permeability Thresholds and Lead Optimization Decisions
AssayMetricTarget ThresholdInterpretation / Next Steps
PAMPA-BBB Papp​ >4.0×10−6 cm/sExcellent passive diffusion. Proceed to MDCK-MDR1.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Not a P-gp substrate. Scaffold is viable for CNS use.
MDCK-MDR1 ER with ElacridarDrops to ~1.0Confirmed P-gp substrate. Action: Mask the primary amine via methylation or steric hindrance to reduce P-gp affinity.
Microdialysis Kp,uu,brain​ 0.8−1.2 Ideal CNS exposure. Free drug equilibrates perfectly across the BBB[4].

Sources

Methodological & Application

NMR spectroscopy characterization of (1,3-Dihydro-2-benzofuran-1-yl)methylamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Structural Elucidation of (1,3-Dihydro-2-benzofuran-1-yl)methylamine Derivatives using NMR Spectroscopy

Introduction

The (1,3-Dihydro-2-benzofuran-1-yl)methylamine scaffold, a derivative of phthalan, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications.[1][2] Its structural complexity, particularly the presence of a stereocenter at the C-1 position and diastereotopic protons within the dihydrofuran ring, necessitates a robust and detailed analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into the molecule's three-dimensional structure, connectivity, and stereochemistry.

This comprehensive guide provides detailed protocols and expert insights for the complete NMR characterization of (1,3-Dihydro-2-benzofuran-1-yl)methylamine derivatives. It is designed for researchers, scientists, and drug development professionals who require a self-validating system for structural confirmation and purity assessment. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, this workflow ensures the highest degree of scientific integrity and confidence in structural assignments.

Part 1: Foundational Principles & Experimental Workflow

The complete structural elucidation relies on a suite of NMR experiments that each provide a unique piece of the structural puzzle. The synergy between these experiments creates a self-validating dataset.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): Maps proton-proton couplings, establishing connectivity between adjacent protons, typically through two or three bonds (²J, ³J).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached (¹J).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²J, ³J), which is critical for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of their bonding connectivity. This is the definitive experiment for determining relative stereochemistry.

The logical flow from sample preparation to final structure is a systematic process designed to ensure data quality and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A Weigh Compound (1-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) ~0.6-0.7 mL A->B C Transfer to NMR Tube B->C D 1D Experiments (¹H, ¹³C) C->D E 2D Homonuclear (COSY, NOESY) D->E F 2D Heteronuclear (HSQC, HMBC) D->F G Assign ¹H & ¹³C Signals (using HSQC) F->G H Establish Spin Systems (using COSY) G->H I Assemble Molecular Fragments (using HMBC) H->I J Determine Relative Stereochemistry (using NOESY & J-coupling) I->J K Final Structure Validation J->K

Caption: Key COSY and HMBC correlations for structural assignment.

  • COSY Validation: Confirms the proton spin systems. Expect to see correlations between H-1 and the side-chain -CH₂- protons, as well as between H-1 and the H-3 methylene protons. Within the aromatic ring, correlations like H-4↔H-5, H-5↔H-6, and H-6↔H-7 will be observed. [3]* HMBC Validation: This is the definitive experiment for piecing together the molecular skeleton. Critical correlations to look for include:

    • From the H-1 proton to carbons C-3 , the side-chain carbon , and the aromatic bridgehead carbon C-7a .

    • From the side-chain -CH₂- protons back to C-1 .

    • From the H-3 protons to C-1 and C-7a .

    • From the aromatic proton H-7 to C-1 .

Part 4: Reference Data and Summary

For rapid identification, the following table summarizes the typical chemical shift ranges for the core (1,3-Dihydro-2-benzofuran-1-yl)methylamine structure in CDCl₃ or DMSO-d₆.

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
H-1 / C-1 5.0 - 5.5 (m)80 - 88C-1 is a key methine carbon. H-1 couples to H-3 and side-chain protons.
H-3 / C-3 4.0 - 5.0 (m)72 - 78Diastereotopic protons (H-3a/3b) showing geminal coupling.
-CH₂NH₂ 2.8 - 3.5 (m)45 - 55Methylene group of the side chain.
-NH₂ 1.5 - 4.0 (br s)N/ABroad, exchangeable protons. Disappears with D₂O.
H-4 / C-4 ~7.2 - 7.5~128 - 130Aromatic proton ortho to the fusion.
H-5 / C-5 ~7.0 - 7.3~122 - 125Aromatic proton.
H-6 / C-6 ~7.0 - 7.3~128 - 130Aromatic proton.
H-7 / C-7 ~6.8 - 7.1~110 - 115Aromatic proton ortho to the oxygen-bearing carbon.
C-3a N/A~140 - 145Quaternary aromatic carbon.
C-7a N/A~158 - 162Quaternary aromatic carbon attached to oxygen.

References

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • Lee, S., et al. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. PMC. [Link]

  • Yusoff, M. M., et al. (2019). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ResearchGate. (2009). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • ACS Publications. (2002). Dihydrobenzofurans and Propynylthiophenes From the Roots of Eupatorium heterophyllum. [Link]

  • SciELO Brasil. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • ResearchGate. (2022). 1 H, COSY, and HSQC NMR data of compound 4a. [Link]

  • CORE. (2015). Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. [Link]

  • Frontiers. (2022, February 13). Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae. [Link]

  • ResearchGate. (2015, December 26). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]

  • PMC. (2022, February 14). Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Royal Society of Chemistry. (2024, October 19). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • MDPI. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. [Link]

  • ACS Publications. (2013, May 14). Brønsted Acid-Controlled [3 + 2] Coupling Reaction of Quinone Monoacetals with Alkene Nucleophiles: A Catalytic System of Perfluorinated Acids and Hydrogen Bond Donor for the Construction of Benzofurans. [Link]

  • PMC. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. [Link]

  • ACS Publications. (2006, January 17). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ScienceDirect. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. [Link]

  • Oxford Academic. (2024, March 15). Hydroxycinnamaldehyde-derived benzofuran components in lignins. [Link]

  • RSC Publishing. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. [Link]

  • PubMed. (2003, August 15). Benzofurans and another constituent from seeds of Styrax officinalis. [Link]

  • ResearchGate. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

  • University of Potsdam. Tables For Organic Structure Analysis. [Link]

  • ResearchGate. (2015). Synthesis and Structural Characterization of Natural Benzofuranoids. [Link]

  • ResearchGate. (2020, March 13). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. [Link]

  • PubChem. 1,3-Dihydroisobenzofuran. [Link]

  • ResearchGate. (2022). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

  • Semantic Scholar. (2018, July 27). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. [Link]

  • ResearchGate. (2016). Synthesis of dihydrobenzofuran derivatives 15. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Administration and Dosing of (1,3-Dihydro-2-benzofuran-1-yl)methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound (1,3-Dihydro-2-benzofuran-1-yl)methylamine is not extensively characterized in publicly available literature. Therefore, this guide provides a comprehensive framework based on established principles for preclinical in vivo studies of novel small molecules, with specific examples drawn from structurally related benzofuran derivatives. Researchers must conduct thorough physicochemical characterization of their specific molecule to inform and adapt these protocols.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

This guide provides an in-depth, experience-driven approach to developing a robust in vivo testing plan. We will move beyond simple procedural lists to explain the causal logic behind each decision, from vehicle selection to the design of dose-response efficacy studies, ensuring your protocols are both scientifically sound and ethically responsible.

Part 1: Foundational Steps - Formulation and Vehicle Selection

The journey of a drug within a biological system begins with its formulation. The choice of delivery vehicle is paramount and is dictated by the compound's physicochemical properties and the intended route of administration. An inappropriate vehicle can lead to poor bioavailability, inconsistent exposure, or direct toxicity, confounding the study results.[4]

Critical Physicochemical Characterization

Before any in vivo work, a baseline understanding of your compound's properties is essential.

  • Aqueous Solubility: Determine solubility at physiological pH ranges (e.g., 1.2, 6.8, 7.4) to predict its behavior in the gastrointestinal tract and bloodstream.

  • Lipophilicity (LogP/LogD): This value predicts the compound's partitioning between lipid and aqueous environments, guiding the choice between aqueous or lipid-based vehicles.[5]

  • pKa: The ionization state of the compound at different pH values will critically influence its absorption and distribution.[5]

Selecting the Appropriate Vehicle

The goal is to use the simplest, most inert vehicle possible. However, for poorly soluble compounds, which are common in drug discovery, more complex formulations may be necessary. Always run a vehicle-only control group in your in vivo studies to account for any effects of the vehicle itself.[4]

Table 1: Common Preclinical Vehicles for In Vivo Administration

Vehicle TypeCompositionCommon RoutesBest ForKey Considerations
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)IV, IP, SC, POWater-soluble compoundsMost biocompatible and least likely to cause irritation.[6]
Aqueous Suspensions 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOPoorly water-soluble compoundsRequires uniform suspension before each dose. Particle size can affect absorption.[5]
Co-solvents PEG-400, Propylene Glycol (PG), DMSOIV, IP, SC, POCompounds with intermediate solubilityUse at the lowest effective concentration. High concentrations can cause toxicity or irritation.[4][6]
Lipid-Based Corn oil, Sesame oil, Intralipid®PO, IP, SCHighly lipophilic compoundsNot suitable for IV administration (except for emulsions like Intralipid®). Can enhance oral absorption.[6]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)IV, IP, SC, POHydrophobic compoundsForms an inclusion complex to enhance solubility.
Protocol 1: Preparation of a 0.5% Methylcellulose Suspension (for Oral Gavage)
  • Preparation of Vehicle:

    • Heat approximately one-third of the final required volume of purified water to 60-70°C.

    • Slowly add 0.5% (w/v) of methylcellulose powder to the heated water while stirring vigorously to ensure dispersion and prevent clumping.

    • Once dispersed, remove from heat and add the remaining two-thirds of the volume as cold water.

    • Continue to stir until a clear, uniform solution is formed. Store at 4°C.

  • Preparation of Compound Suspension:

    • On the day of dosing, weigh the required amount of the benzofuran compound.

    • Use a mortar and pestle to triturate the powder with a small amount of the 0.5% MC vehicle to create a smooth, uniform paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

    • Maintain the suspension on a stir plate at a low speed during dosing to ensure homogeneity.

G

Part 2: In Vivo Administration Routes - Protocols and Rationale

The choice of administration route directly impacts the pharmacokinetic profile (i.e., the absorption, distribution, metabolism, and excretion) of a compound. The route should be chosen based on the study's objective, the compound's properties, and the intended clinical application.[7]

Oral Gavage (PO)
  • Rationale: Most common and convenient route, mimicking oral drug administration in humans.[8] However, it subjects the compound to first-pass metabolism in the liver, which may reduce bioavailability.[7]

  • Protocol 2: Oral Gavage in Mice

    • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert it into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

    • Dose Administration: Once the needle is in the esophagus, slowly administer the prepared formulation. The typical maximum volume for a mouse is 10 mL/kg.[9]

    • Post-Dosing Observation: Briefly monitor the animal for any signs of distress or misdosing (e.g., fluid coming from the nose).

Intravenous (IV) Injection
  • Rationale: Bypasses absorption barriers and first-pass metabolism, resulting in 100% bioavailability.[7] It is used to determine intrinsic pharmacokinetic properties and for compounds with poor oral absorption.

  • Protocol 3: Intravenous (Tail Vein) Injection in Mice

    • Animal Warming: Place the mouse under a heat lamp for a few minutes to dilate the lateral tail veins.

    • Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.

    • Vein Visualization: Swab the tail with 70% ethanol to clean the injection site and improve vein visibility.

    • Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • Dose Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt. Apply gentle pressure to the injection site after withdrawing the needle.

Intraperitoneal (IP) Injection
  • Rationale: Allows for the administration of larger volumes than IV and provides rapid absorption into the systemic circulation, though it is subject to some first-pass metabolism.[9]

  • Protocol 4: Intraperitoneal Injection in Mice

    • Animal Restraint: Restrain the mouse by the scruff, turning it to expose the abdomen. Tilt the head downwards.

    • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Injection: Insert a 25-27 gauge needle at a 45-degree angle. Gently aspirate to ensure no blood or urine is drawn.

    • Dose Administration: Inject the formulation into the peritoneal cavity.

Subcutaneous (SC) Injection
  • Rationale: Provides slower, more sustained absorption compared to IV or IP routes. Often used for depot formulations.[7]

  • Protocol 5: Subcutaneous Injection in Mice

    • Animal Restraint: Grasp the loose skin over the back/scruff area to form a "tent."[9]

    • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the animal's body.

    • Aspiration & Dosing: Gently aspirate to ensure a blood vessel has not been entered, then administer the dose.

Part 3: The Safety Margin - Maximum Tolerated Dose (MTD) Studies

Before any efficacy studies, it is imperative to determine the safe dosing range of your compound. The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[10][11] This study is critical for selecting doses for subsequent, longer-term studies and for minimizing animal morbidity.[11]

MTD Study Design

A common approach is a dose escalation study. The "3+3" design, often used in clinical trials, can be adapted for preclinical MTD assessment.[12]

  • Objective: To identify the highest dose that does not cause significant weight loss (>15-20%), severe clinical signs, or mortality.

  • Procedure:

    • Start with a low dose and treat a small cohort of animals (e.g., n=3).

    • Observe animals for a set period (e.g., 7-14 days), monitoring for clinical signs, body weight changes, and mortality.

    • If the dose is well-tolerated, escalate to the next dose level in a new cohort.

    • If unacceptable toxicity is observed, that dose level may be expanded (e.g., to n=6) to confirm the finding. The MTD is typically defined as the dose level just below the one that causes unacceptable toxicity.

Table 2: Example MTD Dose Escalation Study Design

CohortDose Level (mg/kg)Number of AnimalsObservation PeriodMonitored Parameters
11037 daysBody weight (daily), Clinical signs (daily)
23037 daysBody weight (daily), Clinical signs (daily)
310037 daysBody weight (daily), Clinical signs (daily)
4 (if needed)50 (intermediate)3-67 daysBody weight (daily), Clinical signs (daily)

Part 4: Demonstrating Efficacy - Dose-Response Studies

Once the MTD is established, you can design studies to evaluate the compound's efficacy. A dose-response study is essential to demonstrate that the observed biological effect is dependent on the dose administered.[13][14][15]

Designing the Dose-Response Study
  • Dose Selection: Select at least 3-4 dose levels. The highest dose should be at or near the MTD, with lower doses spaced out to capture the full dose-response curve (e.g., logarithmic or half-log spacing).[13] A vehicle control group is mandatory.

  • Sample Size: The number of animals per group should be sufficient to achieve statistical power. This can be determined using power calculations based on the expected effect size and variability.

  • Endpoints: Clearly define the primary and secondary endpoints before starting the study. These could be tumor volume, behavioral changes, biomarker levels, or survival.

  • Duration: The study duration should be long enough to observe the desired therapeutic effect.

G

Conclusion

The in vivo evaluation of a novel compound like (1,3-Dihydro-2-benzofuran-1-yl)methylamine requires a systematic and scientifically rigorous approach. By carefully characterizing the molecule, selecting an appropriate vehicle, determining a safe dose range through MTD studies, and designing well-controlled dose-response experiments, researchers can generate reliable and translatable data. This methodical process not only enhances the likelihood of success but also upholds the ethical principles of animal research by maximizing the knowledge gained while minimizing the number of animals used.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. Charles River Laboratories. Available at: [Link]

  • CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Route of administration. Wikipedia. Available at: [Link]

  • Dose Selection for Carcinogenicity Studies of Pharmaceuticals. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Routes Of Drug Administration. SlideShare. Available at: [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis Online. Available at: [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. Available at: [Link]

  • In vivo fate of targeted drug delivery carriers. Dove Medical Press. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. XenoTech. Available at: [Link]

  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies. Nature. Available at: [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center (DKFZ). Available at: [Link]

  • Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. Available at: [Link]

  • Medication Routes of Administration. Avivia BV. Available at: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. Available at: [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Available at: [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC. Available at: [Link]

  • Phase I - Human Pharmacology: Maximum Tolerated Dose (MTD). EUPATI Open Classroom. Available at: [Link]

  • General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority (SFDA). Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Points to consider for non-clinical safety evaluation of in vivo gene therapy products. Nature. Available at: [Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. PubMed. Available at: [Link]

  • Summary of Inhalation Carcinogenicity Study of Methylamine in B6D2F1 Mice. Japan Bioassay Research Center. Available at: [Link]

  • Methylamine. Publisso. Available at: [Link]

  • N-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)METHYL]-N-METHYLAMINE. Chemical Substance Information. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate. Available at: [Link]

  • Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (1,3-Dihydro-2-benzofuran-1-yl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered when synthesizing (1,3-Dihydro-2-benzofuran-1-yl)methylamine (also known as 1-(aminomethyl)-1,3-dihydroisobenzofuran).

This molecule presents two distinct chemical vulnerabilities: a highly reactive intermediate during nitrile reduction, and a fragile benzylic ether linkage within the phthalan ring. This guide will decode the causality behind low yields and provide self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Pathway & Failure Modes

Understanding the mechanistic routing of your reaction is the first step in troubleshooting. The synthesis typically proceeds via the reduction of 1,3-dihydroisobenzofuran-1-carbonitrile. However, the pathway is fraught with competing side reactions.

ReactionPathways Nitrile Nitrile Precursor (1,3-Dihydroisobenzofuran- 1-carbonitrile) Imine Reactive Imine Intermediate Nitrile->Imine Reduction (H2 or Hydride) Target Target Primary Amine (1,3-Dihydro-2-benzofuran- 1-yl)methylamine Imine->Target Fast Reduction (LiAlH4 or NH3 excess) Dimer Secondary Amine Dimer (Over-alkylation Byproduct) Imine->Dimer + Target Amine (Condensation) RingOpen Ring-Opened Alcohol (Hydrogenolysis Byproduct) Target->RingOpen Pd/C, H2 (Benzylic C-O Cleavage)

Fig 1: Mechanistic pathways showing target synthesis vs. dimerization and hydrogenolysis failure modes.

Part 2: Quantitative Troubleshooting Matrix

Summarized below is the diagnostic data for the most common failure modes in this synthesis. Use your LC-MS and NMR data to identify your specific issue.

Observed IssueAnalytical Signature (LC-MS / NMR)Mechanistic CauseTypical Yield ImpactCorrective Action
Dimerization Mass = Target ×2−17 Da (loss of NH 3​ ). Broad secondary amine N-H stretch in IR.Imine intermediate condenses with the newly formed primary amine.-40% to -70%Use Raney Ni with NH 3​ , or switch to LiAlH 4​ reduction.
Hydrogenolysis Mass = Target +2 Da. Loss of cyclic ether signals in 1 H NMR; appearance of primary alcohol.Pd/C catalyzes the cleavage of the benzylic C-O bond in the phthalan ring.-50% to -90%Abandon Palladium catalysts. Use Raney Nickel or Hydride reagents.
Poor Recovery Target mass present in crude, but isolated yield is <20% after acid/base workup.High aqueous solubility of the amine; acid-catalyzed ring opening of the acetal-like ether.-60% to -80%Implement the Fieser workup method to avoid aqueous extraction.

Part 3: Deep-Dive FAQs

Q1: Why am I getting massive amounts of secondary amine dimer when reducing the carbonitrile precursor?

The Causality: The reduction of a nitrile to a primary amine is not a single concerted step. It proceeds through a highly reactive primary imine intermediate (1)[1]. Because your target molecule, (1,3-Dihydro-2-benzofuran-1-yl)methylamine, is a strong nucleophile, it readily attacks this unreduced imine. This condensation forms a secondary Schiff base, which is subsequently reduced to a secondary amine dimer. The Solution: You must kinetically outcompete the dimerization. If performing catalytic hydrogenation, you must saturate the reaction with an external nucleophile. Adding methanolic ammonia (NH 3​ ) forces the equilibrium toward the primary imine, effectively blocking the target amine from condensing (2)[2]. Alternatively, switching to a powerful hydride donor like LiAlH 4​ ensures the imine is reduced to the primary amine instantaneously, before condensation can occur (3)[3].

Q2: My LC-MS shows a mass +2 Da higher than expected, and NMR shows a loss of the cyclic ether. What happened?

The Causality: You likely used Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pearlman's catalyst) for your hydrogenation. The 1,3-dihydro-2-benzofuran system contains a benzylic ether linkage. Palladium is notoriously hyperactive for the hydrogenolysis (reductive cleavage) of benzylic C-O bonds (4)[4]. The catalyst cleaved the phthalan ring, yielding 2-(2-aminoethyl)benzyl alcohol. The Solution: Palladium is structurally incompatible with this substrate. You must switch to a catalyst that is blind to benzylic ethers, such as Raney Nickel, or abandon catalytic hydrogenation entirely in favor of chemical reduction (e.g., Borane-THF or LiAlH 4​ ).

Q3: I used LiAlH4, but my isolated yield is <20% after an aqueous acid/base workup. Where is my product?

The Causality: Two factors are destroying your yield. First, low-molecular-weight primary amines are highly water-soluble; standard aqueous extractions leave the majority of your product in the aqueous layer. Second, the phthalan ring is essentially an acetal equivalent. Exposing it to strong aqueous acids during a traditional quench will cause ring opening and polymerization. The Solution: You must use a self-validating, strictly non-aqueous isolation method. The Fieser Workup protocol precipitates the aluminum salts as a granular solid, allowing you to filter the crude reaction mixture directly. Zero aqueous extraction is required, ensuring 100% of your amine remains in the organic phase (5)[5].

Part 4: Validated Experimental Protocol

To bypass both hydrogenolysis and dimerization, the optimal synthetic route is the Lithium Aluminum Hydride (LiAlH 4​ ) reduction paired with a Fieser Workup . This protocol is designed as a self-validating system: by eliminating aqueous phase separation, you mathematically eliminate partition-coefficient-based yield losses.

Reagents:

  • 1,3-Dihydroisobenzofuran-1-carbonitrile (1.0 eq)

  • LiAlH 4​ (2.0 eq, to ensure complete reduction)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with dry N 2​ .

  • Hydride Suspension: Suspend LiAlH 4​ (2.0 eq) in anhydrous THF (10 mL per gram of hydride) and cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the nitrile precursor (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 3 hours. Monitor completion via TLC (aliquots must be mini-quenched before spotting).

  • The Fieser Quench (CRITICAL): Cool the reaction back to 0 °C. For every x grams of LiAlH 4​ initially used, sequentially and cautiously add:

    • x mL of distilled H 2​ O (Dropwise! Highly exothermic).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H 2​ O.

  • Granulation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes. The hazardous gray sludge will transform into a stark white, granular, easily filterable precipitate (aluminum salts).

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF or Ethyl Acetate (3 × 20 mL) to extract any trapped amine.

  • Concentration: Concentrate the combined organic filtrates under reduced pressure to yield the pure (1,3-Dihydro-2-benzofuran-1-yl)methylamine. No further aqueous washing is permitted.

Part 5: References

  • Chemguide: Reducing Nitriles to Primary Amines. Chemguide.co.uk.

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. ChemistrySteps.

  • Enantioselective Approaches to Aminocyclopentitols: A Total Synthesis of (+)-6-Epitrehazolin... ACS Publications.

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate.

  • Cobalt-Catalyzed Hydrogenative Transformation of Nitriles. ACS Publications.

Sources

How to prevent oxidation of(1,3-Dihydro-2-benzofuran-1-yl)methylamine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1,3-Dihydro-2-benzofuran-1-yl)methylamine is a critical intermediate in the synthesis of various pharmaceutical compounds, notably certain selective serotonin reuptake inhibitors (SSRIs)[1][2]. The purity and stability of this amine are paramount to ensuring the quality and yield of subsequent synthetic steps. However, its chemical structure, which features both a primary aromatic amine and a dihydrofuran (cyclic ether) moiety, renders it susceptible to oxidative degradation during long-term storage. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the oxidation of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: Why is (1,3-Dihydro-2-benzofuran-1-yl)methylamine so susceptible to oxidation?

A: The molecule's vulnerability stems from two key functional groups:

  • Primary Aromatic Amine: Amines, in general, are prone to oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of reactions. In the presence of oxygen, this can lead to the formation of colored impurities like imines, nitroso, and nitro compounds. This process is often accelerated by exposure to light and trace metal ions.[3]

  • Dihydrofuran Ring (Benzylic Ether): The ether linkage, particularly at the benzylic position (adjacent to the benzene ring), is a known site for peroxide formation.[4][5] This is a free-radical chain reaction initiated by oxygen, light, or heat.[6][7] The accumulation of peroxides is a significant safety hazard, as they can become explosive upon concentration, heat, or shock.[6][7][8]

Q2: What are the ideal conditions for the long-term storage of this amine?

A: To ensure maximum stability and prevent oxidative degradation, a multi-faceted approach is required. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C Low temperatures significantly slow the rate of chemical reactions, including oxidation and peroxide formation.[3][9] Avoid frost-free freezers, as their temperature cycling can be detrimental.[10]
Atmosphere Inert Gas (Nitrogen or Argon) Displacing oxygen with an inert gas is the most effective way to prevent oxidation.[11][12][13][14] This process, known as inerting or blanketing, creates a non-reactive headspace in the container.[11][14]
Light Amber or Opaque Container The compound should be stored in light-resistant containers to prevent photo-oxidation, which can initiate free-radical degradation pathways.[3][4][6][7][8]
Container Tightly-Sealed, Air-Impermeable Use high-quality, well-sealed containers (e.g., amber glass with PTFE-lined caps) to prevent the ingress of air and moisture.[6][15] Ensure the original manufacturer's container is used when possible.[6]
Purity High Purity Material Impurities, especially trace metals from synthesis, can catalyze oxidation. Starting with a highly pure material is crucial for long-term stability.
Q3: Should I use an antioxidant? If so, which one is recommended?

A: Yes, for long-term storage, the addition of an antioxidant is a prudent secondary measure, especially if frequent container access is anticipated.

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a highly effective, oil-soluble antioxidant commonly used in pharmaceuticals.[16][][18] It functions as a chain-breaking antioxidant by scavenging free radicals.[19]

  • Recommended Concentration: A typical concentration range for BHT is 0.01% to 0.1% (100-1000 ppm) by weight.[19] It is critical not to exceed optimal concentrations, as some phenolic antioxidants can exhibit pro-oxidant behavior at higher levels.[19]

  • Alternative: For some applications, a combination of antioxidants, such as BHT and a chelating agent like citric acid, can provide synergistic protection by scavenging radicals and sequestering catalytic metal ions.[19][20]

Q4: How can I check a stored sample for degradation before using it in an experiment?

A: Before using any stored batch, especially one that is old or has been opened multiple times, performing quality control checks is essential.

  • Visual Inspection: Look for any changes in appearance. Discoloration (e.g., yellowing or browning), crystallization, or liquid stratification are all signs of potential degradation and the container should be handled with extreme caution.[5][6]

  • Peroxide Testing: Since the dihydrofuran moiety can form peroxides, it is crucial to test for their presence.[4][8] Commercially available peroxide test strips are a rapid and effective method. If peroxide levels exceed 100 ppm, the material should be disposed of by your institution's environmental health and safety (EHS) office. [8] Never attempt to open a container with visible crystals or of unknown age, as it may be explosive. [5]

  • Chromatographic Analysis: The most definitive method is to analyze the sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[21][22][23][24] Compare the chromatogram to that of a reference standard or a freshly opened batch. The appearance of new peaks or a decrease in the main peak area indicates the presence of impurities and degradation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Sample has turned yellow or brown. Amine Oxidation. This is a classic indicator of amine oxidation. The color is due to the formation of conjugated imines or other chromophoric degradation products. The material may still be usable if purity is confirmed by HPLC, but its performance in sensitive reactions may be compromised. Implement stricter inert atmosphere storage.
Unexpected peaks in HPLC/GC analysis. Oxidative Degradation. These peaks likely correspond to oxidized byproducts. Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the mass of the impurities, which can help elucidate the degradation pathway.[21][25] The material should not be used if the impurity profile is significant.
Low reaction yield using an older batch. Reduced Purity / Peroxide Contamination. The active concentration of the amine has likely decreased due to oxidation. Additionally, peroxides can interfere with or quench reagents in subsequent reactions. Always quantify the purity of older batches by HPLC against a standard before use and test for peroxides.
Crystals observed around the cap or in the solution. Severe Peroxide Formation (Extreme Danger!). DO NOT MOVE OR OPEN THE CONTAINER. Peroxides can crystallize out of solution and are highly sensitive to shock, friction, and heat.[5][6] This is an extremely dangerous situation. Immediately contact your institution's EHS office for emergency disposal.[5][8]

Protocols & Visual Guides

Protocol 1: Inert Atmosphere Aliquotting and Storage

This protocol describes how to safely aliquot and store (1,3-Dihydro-2-benzofuran-1-yl)methylamine to maximize its shelf life.

  • Preparation: Move the sealed container of the amine, a set of smaller amber glass vials with PTFE-lined caps, and necessary pipetting equipment into a glovebox with a nitrogen or argon atmosphere.

  • Inerting: Ensure the glovebox oxygen level is below 50 ppm. Allow the containers and equipment to sit in the glovebox antechamber and purge with inert gas for at least 15-20 minutes to remove atmospheric oxygen and moisture.

  • Aliquotting: Inside the main chamber, carefully open the main container. Dispense the desired volume of the amine into the smaller vials. If an antioxidant like BHT is being used, ensure it is thoroughly dissolved in the bulk material before aliquotting.

  • Sealing: Tightly seal each aliquot vial.

  • Labeling: Label each vial clearly with the compound name, date of aliquotting, and the original batch number. It is also best practice to note the date the main container was first opened.[4][5][8]

  • Storage: Parafilm the caps for an extra layer of protection and place the aliquots in a labeled secondary container in a -20°C freezer (non-frost-free).

Diagram 1: Storage Decision Workflow

This diagram outlines the decision-making process for the safe storage and handling of the amine.

StorageWorkflow start Receive New Batch of Amine date_opened Record Receipt Date Record Opening Date start->date_opened storage_decision Long-Term (>3 months) or Short-Term Storage? date_opened->storage_decision long_term Aliquot under Inert Gas Add BHT (0.01%) Store at -20°C in Dark storage_decision->long_term Long short_term Purge Headspace with N2/Ar Store at <4°C in Dark storage_decision->short_term Short pre_use_check Pre-Use QC Check long_term->pre_use_check short_term->pre_use_check visual_check Visual Inspection for Color/Crystals pre_use_check->visual_check peroxide_test Test for Peroxides (<100 ppm?) visual_check->peroxide_test No Crystals dispose DANGER! Contact EHS for Disposal visual_check->dispose Crystals Present hplc_check HPLC Purity Check peroxide_test->hplc_check Yes (<100 ppm) peroxide_test->dispose No (>100 ppm) proceed Proceed to Experiment hplc_check->proceed Purity OK repurify Consider Re-purification hplc_check->repurify Impurities Present

Caption: Decision workflow for storing and handling the amine.

Diagram 2: Simplified Oxidation Pathways

This diagram illustrates the two primary routes of oxidative degradation for the target molecule.

OxidationPathways reactant (1,3-Dihydro-2-benzofuran-1-yl)methylamine Primary Amine Benzylic Ether path1 Amine Oxidation reactant:f0->path1 O2, light, metal ions path2 Ether Peroxidation reactant:f1->path2 O2, light, heat products1 Imine, Nitroso, etc. (Colored Impurities) path1->products1 products2 Hydroperoxides (Safety Hazard) path2->products2

Caption: Primary oxidative degradation pathways for the amine.

References

  • Peroxide Formation | Department of Chemistry and Biochemistry. Available at: [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. Available at: [Link]

  • Peroxide Forming Chemicals | Office of Environmental Health and Safety. Available at: [Link]

  • Suggested Storage for Peroxides. (2015). Available at: [Link]

  • Peroxidizable Compounds | OARS - Northeastern University. Available at: [Link]

  • Greenwood, J. R., et al. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Available at: [Link]

  • Antioxidants - CD Formulation. Available at: [Link]

  • Amine Degradation → Term - Climate → Sustainability Directory. (2026). Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (2014). Available at: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (2021). Available at: [Link]

  • The Importance of Inerting - Air Products. Available at: [Link]

  • Method for the preparation of citalopram. (2000). Google Patents.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019). Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (2006). Google Patents.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Available at: [Link]

  • Synthesis method of citalopram intermediate. (2020). Eureka by PatSnap. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Available at: [Link]

  • A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram. (2001). Il Farmaco. Available at: [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma. (2017). Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (2023). Available at: [Link]

  • Inert gas storage container (Save-Storr) - Labtech. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. (2014). Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015). ResearchGate. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Chemical Reviews. Available at: [Link]

  • 22723_lec7.ppt - SlideShare. (2013). Available at: [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). Available at: [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters - PMC. (2011). Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Available at: [Link]

  • Inerting in the chemical industry. | Linde. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC. (2024). Available at: [Link]

  • Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. (2022). KoreaScience. Available at: [Link]

  • Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization. (2016). ResearchGate. Available at: [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journals. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PubMed. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (1,3-Dihydro-2-benzofuran-1-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1,3-Dihydro-2-benzofuran-1-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in DMSO and aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.

Understanding the Molecule: The Key to Solubility

(1,3-Dihydro-2-benzofuran-1-yl)methylamine is a primary amine. The presence of this basic amine group is the most critical factor influencing its solubility. Like other amino compounds, its charge state is dependent on the pH of the solution, which in turn dictates its solubility.[1][2]

dot graph "Molecular_Properties" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

Molecule [label="(1,3-Dihydro-2-benzofuran-1-yl)methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineGroup [label="Primary Amine (Basic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_Dependence [label="pH-Dependent Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonation [label="Protonation at low pH\n(Increased Solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation at high pH\n(Decreased Aqueous Solubility)", fillcolor="#FBBC05", fontcolor="#202124"];

Molecule -> AmineGroup [label=" contains"]; AmineGroup -> pH_Dependence [label=" leads to"]; pH_Dependence -> Protonation; pH_Dependence -> Deprotonation; } dot

Caption: Key properties of (1,3-Dihydro-2-benzofuran-1-yl)methylamine influencing solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the challenges you may be facing.

Part 1: DMSO Stock Solutions

Question 1: My (1,3-Dihydro-2-benzofuran-1-yl)methylamine precipitated out of my DMSO stock solution. What should I do?

Answer:

Precipitation from a DMSO stock solution can occur for several reasons, including concentration, storage conditions, and water absorption.[3][4]

Immediate Actions:

  • Gentle Warming and Sonication: Gently warm the vial to 37°C and vortex or sonicate the solution.[5] This can often redissolve the precipitate.

  • Inspect Carefully: Before use, visually inspect the solution to ensure all precipitate has dissolved. If not, it is best to prepare a fresh stock solution, as the concentration of the current stock is no longer accurate.[5]

Preventative Measures:

  • Concentration: It is a common practice to prepare stock solutions at concentrations of 10-30 mM.[5] If you are consistently observing precipitation, consider preparing a new stock at a lower concentration.

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of your compound.[6] Use high-purity, anhydrous DMSO and keep the container tightly sealed.

  • Proper Storage: For long-term storage (up to 6 months), store stock solutions in small, single-use aliquots at -80°C. For short-term storage (up to 2 weeks), 4°C is acceptable.[5]

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[5][6] Aliquoting your stock solution into smaller volumes for single use is highly recommended.

Question 2: What is the maximum recommended concentration for a DMSO stock solution of (1,3-Dihydro-2-benzofuran-1-yl)methylamine?

Answer:

While the absolute maximum solubility in DMSO may not be readily published, a general best practice for drug discovery compounds is to prepare stock solutions in the range of 10-30 mM.[5] Exceeding this can lead to the formation of supersaturated solutions that are prone to precipitation over time or with changes in temperature.[6]

Concentration RangeLikelihood of PrecipitationRecommendations
1-10 mMLowIdeal for most applications.
10-30 mMModerateCommon for high-throughput screening, but requires careful handling.[5]
>30 mMHighNot recommended unless empirical data supports stability.
Part 2: Aqueous Buffer Solutions

Question 3: I'm diluting my DMSO stock of (1,3-Dihydro-2-benzofuran-1-yl)methylamine into a neutral buffer (e.g., PBS, pH 7.4) and it's precipitating immediately. Why is this happening and how can I fix it?

Answer:

This is a common issue for basic compounds like (1,3-Dihydro-2-benzofuran-1-yl)methylamine. The primary amine group is largely uncharged at neutral or alkaline pH, making the molecule less polar and therefore less soluble in aqueous solutions.[7]

dot graph "pH_Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

Start [label="Compound precipitates in\nneutral aqueous buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckIonizable [label="Is the compound ionizable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Adjust Buffer pH\n(Lower pH to 4-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseCosolvent [label="Use a Co-solvent\n(e.g., PEG 400, ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Solubility Enhanced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Insufficient Solubility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckIonizable; CheckIonizable -> AdjustpH [label="Yes"]; AdjustpH -> Success; CheckIonizable -> UseCosolvent [label="No / Insufficient"]; UseCosolvent -> Success; UseCosolvent -> Failure; } dot

Caption: Troubleshooting workflow for aqueous buffer precipitation.

Troubleshooting Strategies:

  • pH Adjustment (Primary Recommendation):

    • Rationale: Lowering the pH of the buffer will protonate the primary amine, forming a more soluble salt.[8][9]

    • Protocol:

      • Choose a buffer system with a pKa close to your desired acidic pH (e.g., acetate buffer for pH 4-5.5).[10]

      • Prepare the buffer at the desired concentration.[11]

      • Slowly add your DMSO stock of (1,3-Dihydro-2-benzofuran-1-yl)methylamine to the acidic buffer while vortexing to ensure rapid mixing.

    • Important Consideration: Ensure the final pH of your working solution is compatible with your biological assay.

  • Use of Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds in aqueous solutions.[12][13]

    • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[8]

    • Protocol:

      • Prepare a stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in PEG 400).

      • Add a small volume of this co-solvent stock to your aqueous buffer to reach the final desired concentration.

      • Keep the final concentration of the co-solvent as low as possible (ideally below 5%) and consistent across all experimental conditions, including vehicle controls.[8]

Question 4: What is the maximum percentage of DMSO my cell-based assay can tolerate?

Answer:

The tolerance for DMSO is highly dependent on the specific cell line and assay. As a general guideline:

  • < 0.5% DMSO: Tolerated by most cell-based assays.[8]

  • 0.5% - 1% DMSO: May be acceptable for some robust assays, but requires careful validation.

  • > 1% DMSO: Often leads to cytotoxicity or other off-target effects that can compromise your results.[8]

It is crucial to always run a vehicle control containing the same final concentration of DMSO as your experimental wells to assess the impact of the solvent on your assay system.

Part 3: Advanced Solubility Enhancement

Question 5: I've tried pH adjustment and co-solvents, but I'm still facing solubility issues. What other options do I have?

Answer:

For particularly challenging cases, more advanced formulation strategies can be employed.

TechniqueMechanism of ActionKey Considerations
Salt Formation Converting the parent compound into a more soluble salt form (e.g., hydrochloride salt).[14][15]May require chemical synthesis. Check for commercially available salt forms.
Complexation Agents Using agents like cyclodextrins to encapsulate the hydrophobic molecule, increasing its apparent solubility.[8]Can sometimes interfere with compound-target interactions.
Surfactants Using low concentrations of non-ionic surfactants (e.g., Tween 80) to form micelles that can solubilize the compound.[16]Can disrupt cell membranes at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of an Acidic Buffer Solution

This protocol describes the preparation of a 100 mM sodium acetate buffer at pH 5.0.

Materials:

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Deionized water

  • Calibrated pH meter[17]

Procedure:

  • Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.

  • While stirring, slowly add glacial acetic acid to adjust the pH to 5.0. Use a calibrated pH meter for accurate measurement.[17]

  • Once the target pH is reached, add deionized water to bring the final volume to 1 L.[10][18]

  • Sterilize by filtration if required for your application.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This is a general protocol to quickly assess the solubility of your compound in a chosen buffer.

Materials:

  • 10 mM stock solution of (1,3-Dihydro-2-benzofuran-1-yl)methylamine in 100% DMSO.

  • Your chosen aqueous buffer (e.g., PBS pH 7.4, or an acidic buffer from Protocol 1).

  • Clear 96-well plate.

  • Plate reader capable of measuring absorbance or light scatter.

Procedure:

  • In a 96-well plate, add 198 µL of your aqueous buffer to each well.

  • Add 2 µL of the 10 mM DMSO stock to the first well. This creates a nominal concentration of 100 µM with 1% DMSO.

  • Mix thoroughly by pipetting up and down.

  • Visually inspect the well for any signs of precipitation.

  • (Optional) Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity as an indicator of precipitation.

References

  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 132-138.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Astor Scientific. (2026, February 28). Buffer Solution Preparation: An Essential Skill for Researchers. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 11(1), 37-49.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2016, December 5). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Dissolution Method Troubleshooting. (2022, November 4). Retrieved from [Link]

  • YouTube. (2023, October 2). How does pH Affect Amino Acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values calculated for the complexes of 2,3-dihydrobenzofuran (1) or.... Retrieved from [Link]

  • KoreaScience. (2022, February 20). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Retrieved from [Link]

  • Frontiers. (2017, November 13). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2,3-DIHYDRO-1-BENZOFURAN-7-YLMETHYLAMINE. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1,3-DIHYDRO-2-BENZOFURAN-1,3-DIONE. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). N-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)METHYL]-N-METHYLAMINE. Retrieved from [Link]

  • Chemspace. (n.d.). methylamine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dihydro-n,2-diethyl-3-benzofuranmethylamine (C13H19NO). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

The Application Scientist's Guide to Amine Selection: Selectivity of (1,3-Dihydro-2-benzofuran-1-yl)methylamine vs. Standard Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and parallel synthesis, the selection of primary amine building blocks dictates both the chemoselectivity of the synthetic route and the pharmacodynamic profile of the final molecule. While simple primary amines like benzylamine or cyclohexylmethylamine offer high reactivity, they often suffer from poor target selectivity and high metabolic liability due to their conformational flexibility.

(1,3-Dihydro-2-benzofuran-1-yl)methylamine (also referred to as 1-aminomethyl-1,3-dihydroisobenzofuran) has emerged as a privileged, conformationally restricted scaffold. This guide objectively compares its performance against traditional primary amine derivatives, providing actionable experimental protocols and structural rationales for researchers developing targeted therapeutics, particularly in the epigenetic space.

Part 1: Structural and Physicochemical Profiling

To understand the selectivity of (1,3-Dihydro-2-benzofuran-1-yl)methylamine, we must first analyze its stereoelectronic properties. The fusion of the benzene ring with the tetrahydrofuran ring creates a rigid bicyclic system. The aminomethyl group at the C1 position is adjacent to the ether oxygen, introducing both steric bulk and a localized dipole.

Table 1: Physicochemical Comparison of Primary Amine Building Blocks
Property(1,3-Dihydro-2-benzofuran-1-yl)methylamineBenzylamineCyclohexylmethylamine
Structure Type Rigid bicyclic (heteroaromatic fusion)Flexible monocyclicFlexible aliphatic
Rotatable Bonds 1 (exocyclic C-N bond)22
TPSA (Ų) 35.2 (Amine + Ether Oxygen)26.0 (Amine)26.0 (Amine)
Steric Hindrance High (C1 substitution + bicyclic bulk)LowModerate
H-Bond Acceptors 1 (Ether Oxygen)00

Causality Insight: The reduction in rotatable bonds from 2 in standard amines to just 1 in the isobenzofuran derivative drastically reduces the entropic penalty upon binding to a target protein. Furthermore, the ether oxygen acts as a built-in hydrogen bond acceptor, enabling specific interactions within binding pockets that simple hydrocarbon-linked amines cannot achieve.

Part 2: Chemoselectivity in Synthetic Workflows

In high-throughput parallel synthesis, primary amines often undergo over-alkylation during reductive amination, yielding complex mixtures of secondary and tertiary amines.

(1,3-Dihydro-2-benzofuran-1-yl)methylamine exhibits superior chemoselectivity for mono-alkylation. The steric shielding provided by the adjacent bicyclic system physically blocks the approach of a second electrophile once the secondary amine is formed, acting as a self-regulating synthetic system.

Protocol 1: Standardized Chemoselective Reductive Amination

Objective: Synthesize secondary amines with >95% selectivity over tertiary amines, adapting the standard sodium triacetoxyborohydride method .

  • Preparation: Dissolve 1.0 eq of (1,3-Dihydro-2-benzofuran-1-yl)methylamine and 1.0 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.

  • Imine Formation: Add 1.2 eq of titanium(IV) isopropoxide (Ti(OPr-i)4). Stir at room temperature for 4 hours under nitrogen.

    • Expertise Note: The use of a Lewis acid is critical here. The steric bulk of the isobenzofuran ring significantly increases the activation energy for spontaneous imine condensation compared to unhindered benzylamines. Without titanium coordination to activate the aldehyde, the reaction stalls at the hemiaminal stage.

  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in small portions to control the exothermic hydride transfer.

  • Quenching & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture by LC-MS. The steric profile of the isobenzofuran ring typically yields >95% mono-alkylated product, whereas parallel reactions with benzylamine often yield 15-25% over-alkylated byproducts.

Part 3: Biological Target Selectivity (The Epigenetic Case Study)

Primary amines are critical pharmacophores for inhibiting amine oxidases and histone demethylases (e.g., LSD1/KDM1A and KDM5 families) . However, standard primary amines often exhibit severe cross-reactivity with Monoamine Oxidases (MAO-A and MAO-B), leading to off-target central nervous system (CNS) toxicity.

When the (1,3-Dihydro-2-benzofuran-1-yl)methylamine scaffold is incorporated into KDM inhibitors, its rigid geometry optimally positions the nitrogen lone pair to interact with the FAD cofactor or active site metal. Simultaneously, the bulky isobenzofuran system deliberately clashes with the narrower active site of MAO enzymes. This structural divergence provides a self-validating system for achieving target selectivity.

TargetSelectivity cluster_KDM Target: Histone Demethylase (KDM) cluster_MAO Off-Target: Monoamine Oxidase (MAO) Amine (1,3-Dihydro-2-benzofuran-1-yl) methylamine KDM_Pocket Broad Active Site (Accommodates Bicyclic Bulk) Amine->KDM_Pocket Favorable Fit MAO_Pocket Narrow Active Site (Steric Clash) Amine->MAO_Pocket Steric Hindrance H_Bond Ether Oxygen H-Bonding KDM_Pocket->H_Bond Inhibition High Affinity Inhibition H_Bond->Inhibition Rejection Binding Excluded MAO_Pocket->Rejection

Selectivity of (1,3-Dihydro-2-benzofuran-1-yl)methylamine for KDM over MAO.

Part 4: Experimental Validation - Selectivity Assay Protocol

To empirically validate the selectivity of synthesized derivatives, a comparative biochemical assay workflow is required to establish the Selectivity Index (SI).

Protocol 2: High-Throughput Selectivity Profiling (KDM vs. MAO)

Objective: Quantify the IC50 of the amine derivatives against KDM1A and MAO-A/B to determine the SI.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds (isobenzofuran derivative vs. benzylamine analog) in DMSO.

  • KDM1A Assay (Target):

    • Incubate the compounds with recombinant KDM1A enzyme (10 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA) for 30 minutes at room temperature.

    • Add H3K4me2 peptide substrate (500 nM) and incubate for 1 hour.

    • Measure formaldehyde production using a fluorescence-coupled assay (Amplex Red/Horseradish Peroxidase system).

    • Expertise Note: The Amplex Red/HRP coupled assay provides a self-validating readout for KDM1A activity by directly measuring the formaldehyde byproduct of the demethylation event, ensuring that the observed IC50 reflects true catalytic inhibition rather than assay interference.

  • MAO-A/B Assay (Off-Target):

    • Incubate compounds with recombinant MAO-A or MAO-B (5 μg/mL) in 50 mM sodium phosphate buffer (pH 7.4).

    • Add kynuramine substrate (50 μM) and incubate for 45 minutes at 37 °C.

    • Terminate the reaction with NaOH and measure the fluorescence of the 4-hydroxyquinoline product (Ex/Em = 310/400 nm).

  • Data Analysis: Calculate IC50 values using non-linear regression. The Selectivity Index (SI) is defined as IC50(MAO) / IC50(KDM1A). Derivatives of (1,3-Dihydro-2-benzofuran-1-yl)methylamine typically exhibit SI > 500, whereas simple benzylamine derivatives often show SI < 10.

HTS_Workflow Compound Synthesized Amine Library (Isobenzofuran vs. Standard Amines) Split Parallel Assay Split Compound->Split KDM_Assay KDM1A Assay Substrate: H3K4me2 Readout: Amplex Red Split->KDM_Assay MAO_Assay MAO-A/B Assay Substrate: Kynuramine Readout: 4-Hydroxyquinoline Split->MAO_Assay Data IC50 Calculation & Curve Fitting KDM_Assay->Data MAO_Assay->Data SI Selectivity Index (SI) Determination SI = IC50(MAO) / IC50(KDM) Data->SI

Parallel screening workflow for determining the Selectivity Index of amine derivatives.

Conclusion

Transitioning from flexible primary amines to the conformationally restricted (1,3-Dihydro-2-benzofuran-1-yl)methylamine scaffold provides a dual advantage. Chemically, it enhances chemoselectivity during parallel synthesis by preventing over-alkylation. Biologically, it dramatically improves target selectivity by exploiting steric constraints and specific hydrogen-bonding interactions within enzyme active sites, making it an indispensable building block for modern drug design.

References

  • Title: Histone demethylase inhibitors (WO2015200709A1)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

[(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol foramine

As a secondary amine tethered to an isobenzofuran (phthalan) scaffold,amine is a highly valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel RAS inhibitors[1]. However, like many bioactive heterocyclic amines, it presents specific handling, environmental, and disposal challenges.

To ensure the integrity of your laboratory's safety systems and environmental compliance, this guide synthesizes the physicochemical causality behind its hazard profile with field-proven, step-by-step disposal methodologies.

Hazard Profile & Physicochemical Causality

Understanding the fundamental properties ofamine is critical for designing a self-validating safety protocol. The presence of the secondary amine renders the molecule basic and nucleophilic, meaning it can react exothermically with strong acids and oxidizing agents. Furthermore, isobenzofuran derivatives typically exhibit acute oral toxicity and pose long-term hazards to aquatic environments[2][3].

Table 1: Quantitative Safety & Logistics Data

ParameterSpecification / ClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral); Aquatic Chronic 2Harmful if swallowed; strictly prohibit drain disposal[3].
Chemical Incompatibilities Strong oxidizing agents, strong acidsSegregate waste streams to prevent exothermic reactions or gas evolution.
Recommended PPE Nitrile gloves (≥0.11 mm thickness), safety goggles, lab coat, FFP2/N95 mask (if powder)Prevents dermal absorption and inhalation of aerosolized particulates[3].
Primary Disposal Route High-temperature incinerationMust be handled by a licensed RCRA/EPA-compliant waste vendor[4].

Waste Stream Segregation & Decision Logic

Improper segregation of amine-containing organic waste can lead to pressure buildup in sealed carboys due to unintended acid-base reactions. The following decision tree dictates the operational workflow for isolating and categorizing waste containing this compound.

WasteManagement Start [(1,3-Dihydro-2-benzofuran-1-yl)methyl](methyl)amine Waste Stream State Physical State? Start->State Liquid Liquid Solutions (e.g., HPLC effluent, reaction mother liquor) State->Liquid Dissolved Solid Solid Waste (e.g., pure API, contaminated PPE, silica) State->Solid Powder/Residue OrgWaste Non-Halogenated Organic Waste Carboy Liquid->OrgWaste Segregate from acids SolidWaste Hazardous Solid Waste Drum Solid->SolidWaste Double-bagged Incineration High-Temperature Incineration (Licensed RCRA Facility) OrgWaste->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal ofamine.

Step-by-Step Methodologies for Disposal and Decontamination

Every protocol in a high-functioning laboratory must be a self-validating system. The following procedures ensure that the compound is neutralized, contained, and dispatched without exposing personnel or the environment to its toxicological endpoints.

Protocol A: Routine Liquid Waste Disposal

Because this compound is often utilized in organic synthesis or purified via reversed-phase HPLC, it frequently ends up in solvent mixtures (e.g., Acetonitrile/Water/TFA or Dichloromethane/Methanol).

  • Characterize the Solvent Matrix: Determine if the solvent matrix contains halogens (e.g., DCM, Chloroform).

  • Select the Appropriate Receptacle:

    • Halogenated: Route to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: Route to the "Non-Halogenated Organic Waste" carboy.

  • Verify Compatibility: Ensure the waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) which could react violently with the secondary amine.

  • Transfer and Log: Use a dedicated, grounded funnel to transfer the liquid. Immediately log the estimated mass of amine added to the waste manifest to maintain accurate RCRA tracking.

  • Secondary Containment: Store the sealed carboy in a well-ventilated, chemically resistant secondary containment tray until vendor pickup[3][4].

Protocol B: Solid Waste and Consumables Disposal

Solid waste includes expired/degraded neat material, contaminated silica gel from column chromatography, and disposable PPE.

  • Containment: Collect all solid waste in a heavy-duty, chemically compatible polyethylene bag.

  • Double-Bagging: Seal the primary bag and place it inside a secondary bag to prevent accidental particulate aerosolization during transport.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains amine (Acute Tox 4, Aquatic Hazard)."

  • Drum Storage: Deposit the double-bagged waste into a designated, UN-approved solid hazardous waste drum awaiting high-temperature incineration[4].

Protocol C: Immediate Spill Decontamination

In the event of a localized benchtop spill, immediate action is required to prevent dermal contact and environmental release.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered or room ventilation is maximized.

  • Don Appropriate PPE: Ensure nitrile gloves, safety goggles, and a particulate respirator are worn before approaching the spill[3].

  • Contain and Absorb:

    • For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust.

    • For Solid Spills: Lightly dampen the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to prevent dust generation before sweeping.

  • Mechanical Collection: Use a non-sparking scoop to collect the absorbed material or dampened powder.

  • Surface Decontamination: Wash the affected benchtop area with copious amounts of water and a mild detergent, followed by an alcohol wipe. Dispose of all wipes as solid hazardous waste[4].

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.